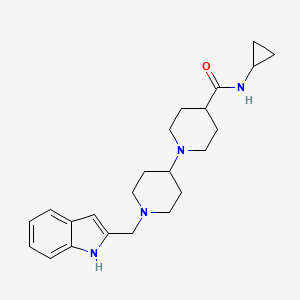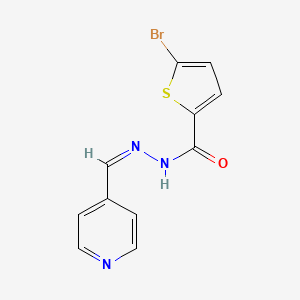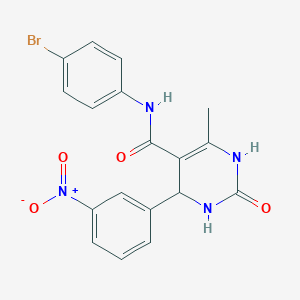
N-cyclopropyl-1'-(1H-indol-2-ylmethyl)-1,4'-bipiperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-1'-(1H-indol-2-ylmethyl)-1,4'-bipiperidine-4-carboxamide, also known as CPI-1189, is a novel compound that has attracted significant attention from the scientific community due to its potential therapeutic applications. CPI-1189 is a small molecule that belongs to the class of piperidine derivatives and has been found to exhibit promising pharmacological properties.
Mécanisme D'action
The exact mechanism of action of N-cyclopropyl-1'-(1H-indol-2-ylmethyl)-1,4'-bipiperidine-4-carboxamide is not fully understood, but it is believed to involve the modulation of neurotransmitter systems. N-cyclopropyl-1'-(1H-indol-2-ylmethyl)-1,4'-bipiperidine-4-carboxamide has been found to act as a partial agonist at dopamine D2 receptors and as an antagonist at serotonin 5-HT2A receptors. It also exhibits activity at glutamate NMDA receptors, which are involved in the regulation of synaptic plasticity and memory formation. N-cyclopropyl-1'-(1H-indol-2-ylmethyl)-1,4'-bipiperidine-4-carboxamide has been shown to increase the release of dopamine and acetylcholine in the prefrontal cortex, which may contribute to its cognitive-enhancing effects.
Biochemical and Physiological Effects:
N-cyclopropyl-1'-(1H-indol-2-ylmethyl)-1,4'-bipiperidine-4-carboxamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. N-cyclopropyl-1'-(1H-indol-2-ylmethyl)-1,4'-bipiperidine-4-carboxamide has also been found to modulate the activity of various enzymes, including phospholipase C (PLC) and protein kinase C (PKC), which are involved in the regulation of intracellular signaling pathways. N-cyclopropyl-1'-(1H-indol-2-ylmethyl)-1,4'-bipiperidine-4-carboxamide has been shown to increase the activity of PKC in the prefrontal cortex, which may contribute to its cognitive-enhancing effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-cyclopropyl-1'-(1H-indol-2-ylmethyl)-1,4'-bipiperidine-4-carboxamide for lab experiments is its high potency and specificity. N-cyclopropyl-1'-(1H-indol-2-ylmethyl)-1,4'-bipiperidine-4-carboxamide has been found to exhibit a high affinity for dopamine D2 and serotonin 5-HT2A receptors, which makes it a useful tool for investigating the role of these receptors in various physiological and pathological conditions. However, one of the limitations of N-cyclopropyl-1'-(1H-indol-2-ylmethyl)-1,4'-bipiperidine-4-carboxamide is its limited solubility in aqueous solutions, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for research on N-cyclopropyl-1'-(1H-indol-2-ylmethyl)-1,4'-bipiperidine-4-carboxamide. One area of interest is the investigation of its potential therapeutic applications in the treatment of schizophrenia, depression, anxiety disorders, and chronic pain. Another area of interest is the elucidation of its mechanism of action, particularly its interactions with dopamine, serotonin, and glutamate receptors. Further studies are also needed to investigate the safety and tolerability of N-cyclopropyl-1'-(1H-indol-2-ylmethyl)-1,4'-bipiperidine-4-carboxamide in humans, as well as its pharmacokinetic and pharmacodynamic properties. Finally, the development of new analogs of N-cyclopropyl-1'-(1H-indol-2-ylmethyl)-1,4'-bipiperidine-4-carboxamide with improved pharmacological properties may lead to the discovery of novel therapeutic agents for the treatment of various neuropsychiatric disorders.
Méthodes De Synthèse
The synthesis of N-cyclopropyl-1'-(1H-indol-2-ylmethyl)-1,4'-bipiperidine-4-carboxamide involves the reaction of 1,4'-bipiperidine-4-carboxylic acid with cyclopropylamine and 2-(chloromethyl)indole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction is carried out under reflux conditions in a suitable solvent such as dichloromethane or tetrahydrofuran. The resulting crude product is then purified by column chromatography to obtain N-cyclopropyl-1'-(1H-indol-2-ylmethyl)-1,4'-bipiperidine-4-carboxamide in high yield and purity.
Applications De Recherche Scientifique
N-cyclopropyl-1'-(1H-indol-2-ylmethyl)-1,4'-bipiperidine-4-carboxamide has been found to exhibit a wide range of pharmacological activities, including antipsychotic, antidepressant, anxiolytic, and analgesic effects. It has been shown to interact with various neurotransmitter systems, including dopamine, serotonin, and glutamate, which are involved in the regulation of mood, cognition, and behavior. N-cyclopropyl-1'-(1H-indol-2-ylmethyl)-1,4'-bipiperidine-4-carboxamide has also been investigated for its potential therapeutic applications in the treatment of schizophrenia, depression, anxiety disorders, and chronic pain.
Propriétés
IUPAC Name |
N-cyclopropyl-1-[1-(1H-indol-2-ylmethyl)piperidin-4-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O/c28-23(25-19-5-6-19)17-7-13-27(14-8-17)21-9-11-26(12-10-21)16-20-15-18-3-1-2-4-22(18)24-20/h1-4,15,17,19,21,24H,5-14,16H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMWABKJHELMLCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2CCN(CC2)C3CCN(CC3)CC4=CC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-1'-(1H-indol-2-ylmethyl)-1,4'-bipiperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-1-(2-furylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4892262.png)
![2-(2-methoxyethyl)-1,3-dioxo-N-[3-(trifluoromethyl)phenyl]-5-isoindolinecarboxamide](/img/structure/B4892265.png)
![5-[(3-carboxypropanoyl)amino]-2-(4-morpholinyl)benzoic acid](/img/structure/B4892266.png)

![4-nitro-N-{2-[(2-oxopropyl)thio]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B4892276.png)
![N-[2-(5-isopropyl-2-methylphenoxy)ethyl]-3-methoxy-1-propanamine](/img/structure/B4892284.png)
![N-[({3-[(3-chlorobenzoyl)amino]phenyl}amino)carbonothioyl]-3,4-dimethoxybenzamide](/img/structure/B4892296.png)

![2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3H-benzo[f]chromen-3-one](/img/structure/B4892311.png)
![ethyl 2-chloro-5-[5-(2-nitro-2-phenylvinyl)-2-furyl]benzoate](/img/structure/B4892322.png)
![2-[(3-bromobenzyl)thio]-N-(tert-butyl)acetamide](/img/structure/B4892326.png)
![2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-3-cyclohexyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B4892327.png)
![1-ethyl-4-[(3-methyl-2-thienyl)methyl]piperazine](/img/structure/B4892332.png)
